molecular formula C20H23ClFNO B2960317 1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one CAS No. 1049718-17-3

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one

Cat. No. B2960317
CAS RN: 1049718-17-3
M. Wt: 347.86
InChI Key: GPQOJFFMSKWJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one, commonly known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzazepine family. It is a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and peripheral tissues, respectively. FUB-AMB has gained significant attention in recent years due to its potential therapeutic applications and its use as a recreational drug.

Mechanism of Action

FUB-AMB exerts its effects by binding to and activating the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, inflammation, and mood. Activation of the CB1 receptor in the central nervous system can lead to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Activation of the CB2 receptor in peripheral tissues can lead to the modulation of immune function and inflammation.
Biochemical and Physiological Effects
FUB-AMB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to a feeling of euphoria and pleasure. FUB-AMB has also been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of FUB-AMB is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of FUB-AMB is its potential for abuse and its lack of selectivity for other receptors. This may limit its usefulness in certain experiments and may require the use of additional controls.

Future Directions

There are several future directions for research on FUB-AMB. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Further research is needed to fully understand the pharmacological properties of FUB-AMB and its potential therapeutic applications.

Synthesis Methods

The synthesis of FUB-AMB involves the reaction of 4-fluorobenzaldehyde with 1,2,4,5-tetrahydro-3H-3-benzazepine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1-bromo-4-(4-fluorophenyl)butan-1-one to yield FUB-AMB. The synthesis of FUB-AMB is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

FUB-AMB has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. FUB-AMB has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO/c21-19-9-7-18(8-10-19)20(23)6-3-13-22-14-11-16-4-1-2-5-17(16)12-15-22/h1-2,4-5,7-10H,3,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNLEQMLMXLPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one

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